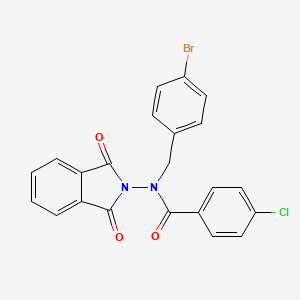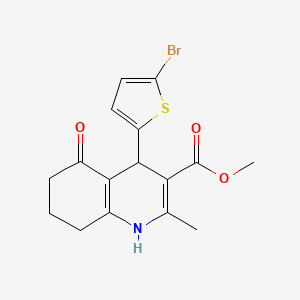
N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 is involved in the regulation of gene expression and has been implicated in various diseases, including cancer, inflammation, and cardiovascular disease.
Mécanisme D'action
BRD4 contains two bromodomains, which are small protein domains that bind to acetylated lysine residues on histones. The bromodomains of BRD4 are involved in the recruitment of transcriptional co-activators and the regulation of gene expression. N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide binds to the bromodomains of BRD4 and inhibits its activity. This leads to the suppression of the expression of genes that are regulated by BRD4.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. In addition, this compound has been shown to have anti-inflammatory effects in vitro and in vivo. It has been shown to suppress the production of pro-inflammatory cytokines and chemokines in macrophages and other immune cells. Furthermore, this compound has been shown to have cardioprotective effects in animal models of myocardial infarction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is its potency as an inhibitor of BRD4. It has been shown to have an IC50 value of less than 50 nM in various cell-based assays. In addition, this compound has been shown to have good selectivity for BRD4 over other bromodomain-containing proteins. However, one limitation of this compound is its poor solubility in aqueous solutions. This can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the study of N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. BRD4 has been implicated in various types of cancer, and inhibitors of BRD4 have shown promise in preclinical studies. Another direction is to investigate the mechanism of action of this compound in more detail. The precise mechanism by which this compound inhibits the activity of BRD4 is not fully understood. Finally, future studies could investigate the potential of this compound as a tool for studying the role of BRD4 in gene regulation and disease.
Méthodes De Synthèse
The synthesis of N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide was first reported by researchers at GlaxoSmithKline (GSK) in 2012. The synthesis involves the reaction of 4-bromobenzylamine with 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in the presence of a base and a coupling agent. The reaction yields this compound as a white solid with a purity of 98% or higher.
Applications De Recherche Scientifique
N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied in scientific research as a potent inhibitor of BRD4. BRD4 is a transcriptional co-activator that binds to acetylated histones and regulates gene expression. It has been implicated in various diseases, including cancer, inflammation, and cardiovascular disease. This compound has been shown to inhibit the activity of BRD4 and suppress the expression of genes that are regulated by BRD4.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClN2O3/c23-16-9-5-14(6-10-16)13-25(20(27)15-7-11-17(24)12-8-15)26-21(28)18-3-1-2-4-19(18)22(26)29/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNWUPSOPLDPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N(CC3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4-dichlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5162937.png)
![N-{1-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5162941.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5162950.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5162957.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5162959.png)
![N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide](/img/structure/B5162965.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5162972.png)
![2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B5162979.png)
![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5162993.png)
![2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5163013.png)
![methyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B5163025.png)
![diethyl [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B5163032.png)
